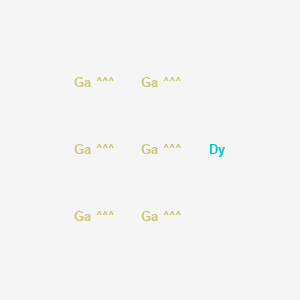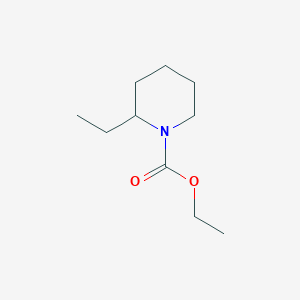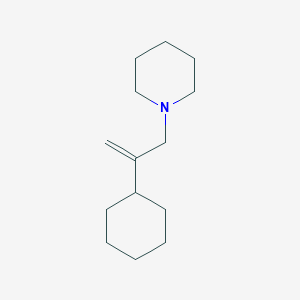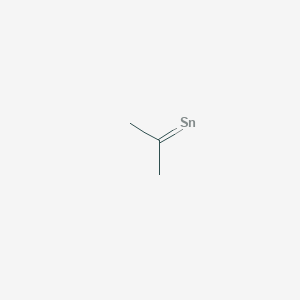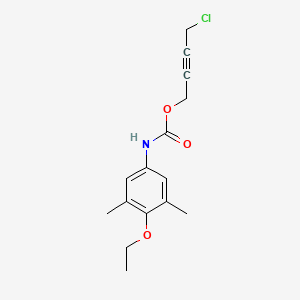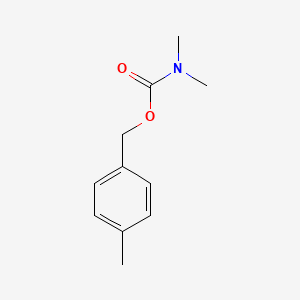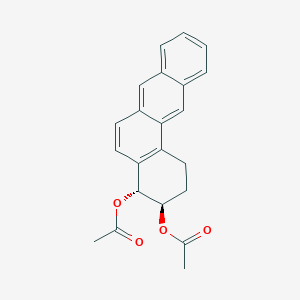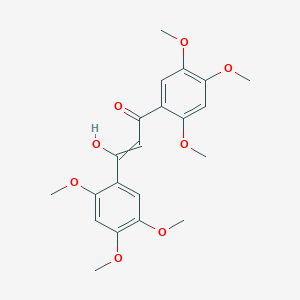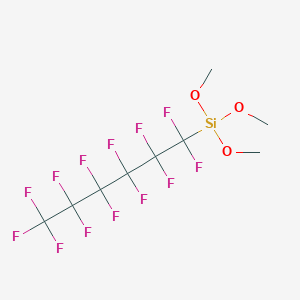
Trimethoxy(tridecafluorohexyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(tridecafluorohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and a tridecafluorohexyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethoxy(tridecafluorohexyl)silane can be synthesized through a series of reactions involving the introduction of the tridecafluorohexyl group to a silicon atom. One common method involves the reaction of tridecafluorohexyl iodide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy(tridecafluorohexyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The tridecafluorohexyl group can be substituted with other functional groups under specific conditions.
Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires specific reagents such as halides or organometallic compounds.
Polymerization: Often initiated by heat or UV light in the presence of a catalyst.
Major Products Formed
Siloxanes: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Siloxane Polymers: Produced through polymerization processes.
Applications De Recherche Scientifique
Trimethoxy(tridecafluorohexyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.
Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: Utilized in the production of water-repellent and stain-resistant coatings for textiles, glass, and other materials.
Mécanisme D'action
The primary mechanism of action of trimethoxy(tridecafluorohexyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, hydrophobic, and oleophobic surface coating. The tridecafluorohexyl group contributes to the compound’s unique properties by providing a low surface energy, which repels water and oil.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a shorter fluorinated alkyl chain and exhibits similar hydrophobic properties.
Triethoxysilane: Lacks the fluorinated group and is primarily used in different applications such as hydrosilylation reactions.
Uniqueness
Trimethoxy(tridecafluorohexyl)silane is unique due to its longer fluorinated alkyl chain, which enhances its hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring extreme water and oil repellency.
Propriétés
Numéro CAS |
84464-05-1 |
|---|---|
Formule moléculaire |
C9H9F13O3Si |
Poids moléculaire |
440.23 g/mol |
Nom IUPAC |
trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane |
InChI |
InChI=1S/C9H9F13O3Si/c1-23-26(24-2,25-3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 |
Clé InChI |
KSMMOPWPVJSHRE-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


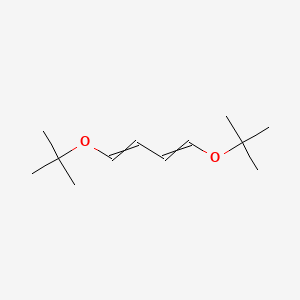
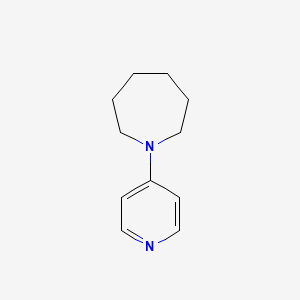
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
